N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
Overview
Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole moiety, a phenyl group, and a piperidine ring, making it an interesting subject for chemical research and development.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane glycoprotein, and mutations that lead to EGFR overexpression or overactivity have been associated with a variety of human cancers .
Mode of Action
The compound acts as an EGFR inhibitor . It inhibits EGFR kinase activity, which competes with its cognate ligands . Molecular docking studies have shown that the compound has the potential to form a number of binding interactions .
Biochemical Pathways
The compound affects the EGFR signaling pathway . By inhibiting EGFR, it disrupts the downstream signaling pathways that are involved in cell proliferation and survival .
Pharmacokinetics
Molecular dynamics simulation studies have shown that the egfr protein becomes stable when the compound binds to the receptor cavity . This suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of EGFR , leading to the disruption of cell proliferation and survival pathways . This makes the compound a potential therapeutic agent in cancer therapy .
Biochemical Analysis
Biochemical Properties
N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide has been found to interact with the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein . This interaction is of particular interest as mutations leading to EGFR overexpression or overactivity have been associated with a variety of human cancers .
Cellular Effects
In cellular processes, this compound has been observed to have a strong binding affinity towards the EGFR . This binding interaction influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its potential to form a number of binding interactions with EGFR . This interaction can lead to the inhibition of EGFR kinase activity, which competes with its cognate ligands .
Temporal Effects in Laboratory Settings
Molecular dynamics simulation studies have shown that the EGFR protein becomes stable when this compound binds to the receptor cavity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole derivative, which is then coupled with a phenyl group through a series of reactions involving halogenation, nucleophilic substitution, and cyclization. The piperidine ring is introduced in the final steps, often through a reductive amination process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: The compound is explored for its use in materials science, such as developing new polymers or coatings with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)piperidine-3-carboxamide
- N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide
- N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the benzo[d]thiazole moiety enhances its potential for biological activity, while the piperidine ring contributes to its stability and solubility. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methylsulfonylpiperidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-28(25,26)23-11-5-7-15(13-23)19(24)21-16-8-4-6-14(12-16)20-22-17-9-2-3-10-18(17)27-20/h2-4,6,8-10,12,15H,5,7,11,13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADLPPLRLLDPIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.